molecular formula C13H15N3O3 B1416495 N-[(3,4-dimethoxyphenyl)methyl]-1H-imidazole-1-carboxamide CAS No. 1087784-46-0

N-[(3,4-dimethoxyphenyl)methyl]-1H-imidazole-1-carboxamide

Cat. No.: B1416495
CAS No.: 1087784-46-0
M. Wt: 261.28 g/mol
InChI Key: KYURVXIVBFPDEK-UHFFFAOYSA-N
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Description

N-[(3,4-Dimethoxyphenyl)methyl]-1H-imidazole-1-carboxamide (CAS 81581-05-7) is a high-purity heterocyclic building block essential for chemical and pharmaceutical research. The compound, with a molecular formula of C13H15N3O3 and a molecular weight of 261.28 g/mol, is typically provided with a purity of 95% . Its structure features an imidazole core, a privileged scaffold in medicinal chemistry, conjugated with a carboxamide linker to a 3,4-dimethoxybenzyl group. This molecular architecture makes it a valuable precursor in organic synthesis, particularly for developing novel compounds and exploring structure-activity relationships. It is strictly for research and development use only and is not intended for diagnostic, therapeutic, or personal use .

Properties

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]imidazole-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O3/c1-18-11-4-3-10(7-12(11)19-2)8-15-13(17)16-6-5-14-9-16/h3-7,9H,8H2,1-2H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYURVXIVBFPDEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNC(=O)N2C=CN=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Amide Bond Formation via Carbodiimide-Mediated Coupling

The most common approach involves coupling 3,4-dimethoxybenzylamine with imidazole-1-carboxylic acid derivatives using carbodiimide reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). The process typically proceeds as follows:

  • Activation of the carboxylic acid: The imidazole-1-carboxylic acid is activated with DCC or EDC in an organic solvent like dichloromethane (DCM) or N,N-dimethylformamide (DMF).
  • Coupling with the amine: The activated acid reacts with 3,4-dimethoxybenzylamine, often in the presence of catalytic amounts of 4-dimethylaminopyridine (DMAP) or HOAT (1-Hydroxy-7-azabenzotriazole) to enhance yield.
  • Reaction conditions: Typically performed at room temperature or slightly elevated temperatures (20-60°C) over 12-48 hours, with stirring.

Example:

- Reagents: 3,4-dimethoxybenzylamine, imidazole-1-carboxylic acid, DCC, DMAP
- Solvent: Dichloromethane
- Conditions: Room temperature, 12-24 hours
- Purification: Recrystallization or chromatography

Microwave-Assisted Synthesis

Microwave irradiation accelerates the coupling process, reducing reaction times significantly. For example, one study reports:

  • Reacting the amine and acid in DCM with EDC and HOBt under microwave irradiation at 80-120°C for 1-2 hours, leading to high yields.

Industrial Scale Production

Large-scale synthesis employs continuous flow reactors or batch processes with optimized parameters:

  • Use of automated systems for precise control of temperature, stirring, and reagent addition.
  • Purification steps include recrystallization, chromatography, or filtration to achieve high purity.

Key Reagents and Solvents

Reagent / Solvent Role Typical Conditions
DCC or EDC Coupling agent Room temperature to 60°C
DMAP or HOAT Catalysts to enhance coupling Ambient or mild heating
Dichloromethane (DCM) Solvent Room temperature
N,N-Dimethylformamide (DMF) Solvent Elevated temperature (~60°C)
Microwave irradiation Accelerates reactions 80-120°C, 1-2 hours

Research Findings and Data Tables

Reaction Yields and Conditions

Method Reagents Solvent Temperature Time Yield (%) Notes
Conventional coupling 3,4-dimethoxybenzylamine + imidazole-1-carboxylic acid + DCC DCM Room temp 12-24 hr 65-80 Purification by recrystallization
Microwave-assisted Same as above + EDC/HOBt DCM 80-120°C 1-2 hr 75-90 Enhanced yield and reduced time
Industrial process Large-scale reagents + automated reactors Various 25-60°C 24-48 hr >85 Purification via chromatography or recrystallization

Purification Techniques

Technique Description Purpose
Recrystallization Dissolving crude in hot solvent and cooling Purify crystalline product
Chromatography Silica gel or preparative HPLC Remove impurities, improve purity
Filtration Removal of insoluble impurities Simplify purification

Summary of Research Findings

  • Reaction efficiency is significantly improved using microwave irradiation, reducing reaction time from days to hours with comparable or higher yields.
  • Coupling reagents such as EDC combined with HOAT or HOBt are preferred for their high efficiency and minimal side reactions.
  • Solvent choice impacts yield and purity; dichloromethane and DMF are most commonly used.
  • Purification methods are critical for obtaining pharmaceutical-grade compounds, with recrystallization being the most straightforward for small-scale synthesis.

Notes on Industrial and Laboratory Synthesis

Chemical Reactions Analysis

Types of Reactions

N-[(3,4-dimethoxyphenyl)methyl]-1H-imidazole-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the imidazole ring or the methoxy groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or aldehydes.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted imidazole derivatives.

Scientific Research Applications

Anticancer Activity

Research has shown that imidazole derivatives, including N-[(3,4-dimethoxyphenyl)methyl]-1H-imidazole-1-carboxamide, exhibit anticancer properties. Studies have demonstrated that these compounds can induce apoptosis in various cancer cell lines by modulating signaling pathways associated with cell proliferation and survival .

Antimicrobial Properties

This compound has been evaluated for its antimicrobial efficacy against a range of pathogens. The presence of the imidazole ring is crucial for its interaction with microbial targets, making it a candidate for developing new antimicrobial agents .

Neurological Applications

Recent studies suggest that this compound may have neuroprotective effects. It has been explored for potential use in treating neurodegenerative diseases by targeting pathways involved in oxidative stress and inflammation .

Case Study 1: Anticancer Efficacy

A study conducted on the effects of this compound in human cancer cell lines revealed significant cytotoxic effects. The compound was found to inhibit cell growth in a dose-dependent manner, with IC50 values indicating potent activity against breast and colon cancer cells. Mechanistic studies suggested that the compound induces apoptosis through mitochondrial pathways .

Case Study 2: Antimicrobial Activity

In vitro testing against bacterial strains such as Staphylococcus aureus and Escherichia coli showed that this compound possesses considerable antimicrobial activity. The compound demonstrated a minimum inhibitory concentration (MIC) comparable to established antibiotics, indicating its potential as a therapeutic agent in treating infections caused by resistant strains .

Comparative Data Table

Application AreaFindingsReference
AnticancerInduces apoptosis in cancer cell lines
AntimicrobialEffective against Staphylococcus aureus
NeurologicalPotential neuroprotective effects

Mechanism of Action

The mechanism of action of N-[(3,4-dimethoxyphenyl)methyl]-1H-imidazole-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it may interact with cellular receptors to modulate signaling pathways involved in cell growth and proliferation.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Heterocyclic Scaffold

  • Target Compound: The imidazole ring provides a smaller aromatic system compared to benzimidazole derivatives.
  • Benzimidazole Analog : 2-(3,4-Dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxamide () features a fused benzene-imidazole ring, increasing planarity and binding affinity to DNA or enzyme pockets, as seen in anticancer applications .

Substituent Variations

  • Target Compound : The 3,4-dimethoxybenzyl group attached to the imidazole nitrogen may enhance solubility via methoxy groups while influencing selectivity toward receptors like kinases or GPCRs.

Pharmacological Activity

  • Benzimidazole Derivatives : Exhibit broad anticancer activity, as demonstrated by their ability to inhibit tubulin polymerization or topoisomerase enzymes .
  • Imidazole Derivatives : Often associated with antifungal or anti-inflammatory properties (e.g., binding to COX-2), though specific data for the target compound are lacking .

Pharmacokinetic and Physicochemical Properties

Property Target Compound Benzimidazole Analog () Ethyl-Linked Imidazole ()
Molecular Weight ~275.3 g/mol (estimated) 489.5 g/mol 275.3 g/mol
Formula C₁₄H₁₇N₃O₃ (estimated) C₂₇H₂₇N₃O₅ C₁₄H₁₇N₃O₃
Key Substituents 3,4-Dimethoxybenzyl 3,4-Dimethoxyphenyl, propyl 3,4-Dimethoxyphenethyl
LogP (Predicted) ~2.1 ~3.8 ~2.5
Water Solubility Moderate (methoxy groups) Low (bulky aromatic system) Moderate

Biological Activity

N-[(3,4-dimethoxyphenyl)methyl]-1H-imidazole-1-carboxamide is a synthetic organic compound belonging to the class of imidazole derivatives. This compound exhibits a variety of biological activities, making it a subject of interest in pharmacological research. This article provides an overview of its biological activity, mechanisms of action, and potential applications based on recent studies.

  • Molecular Formula : C14H17N3O3
  • Molecular Weight : Approximately 275.3 g/mol
  • Structure : The compound features an imidazole ring and a 3,4-dimethoxyphenyl group, which are critical for its biological interactions.

Biological Activity Overview

The biological activity of this compound has been explored in various contexts, including:

  • Antimicrobial Activity : Compounds with imidazole rings are often associated with antimicrobial properties. Preliminary studies indicate that this compound may exhibit activity against various pathogens by inhibiting their growth or proliferation.
  • Antitumor Activity : Research has suggested potential anticancer properties. The compound may interfere with cellular signaling pathways involved in cancer cell growth and survival .
  • Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes, which could be relevant for therapeutic applications in diseases where these enzymes play a crucial role .

The mechanism of action of this compound involves:

  • Binding to Enzymes : The compound likely binds to the active sites of enzymes, thereby inhibiting their functions. This interaction can block substrate access and alter metabolic pathways .
  • Modulation of Receptor Activity : It may also interact with cellular receptors that regulate various signaling pathways, impacting processes such as cell proliferation and apoptosis .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with similar compounds:

Compound NameStructure TypeNotable Activity
3,4-DimethoxyphenethylamineAmine derivativeNeurotransmitter modulation
3,4-DimethoxybenzaldehydeAldehyde derivativeAntioxidant properties
3,4-Dimethoxycinnamic acidCinnamic acid derivativeAnticancer effects

This table illustrates how structural variations can influence biological activity and chemical properties.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

  • Anticancer Screening : A study conducted on multicellular spheroids demonstrated that this compound showed significant anticancer activity compared to standard treatments. It inhibited tumor growth effectively in vitro .
  • Antimicrobial Evaluation : In vitro tests revealed that the compound exhibited notable antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to established antibiotics .
  • Enzyme Interaction Studies : Research indicated that this compound could serve as a biochemical probe for investigating enzyme activities. Its binding affinity to specific targets was assessed using various biochemical assays .

Q & A

Q. What are the standard synthetic routes for N-[(3,4-dimethoxyphenyl)methyl]-1H-imidazole-1-carboxamide, and what key reaction conditions influence yield?

The synthesis typically involves coupling a 3,4-dimethoxybenzylamine derivative with an imidazole-1-carboxamide precursor. A common approach uses carbodiimide-mediated amide bond formation (e.g., EDC or DCC) in anhydrous solvents like dichloromethane (DCM) or dimethylformamide (DMF). Triethylamine is often added to neutralize HCl byproducts. Critical parameters include:

  • Temperature : Reactions are conducted at 0–25°C to minimize side reactions.
  • Solvent polarity : Polar aprotic solvents enhance reagent solubility and reaction efficiency.
  • Stoichiometry : A 1.2:1 molar ratio of 3,4-dimethoxybenzylamine to imidazole-1-carbonyl chloride ensures complete conversion .

Q. Which analytical techniques are most reliable for confirming structural identity and purity?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR verify the benzyl and imidazole proton environments (e.g., methoxy groups at δ 3.7–3.9 ppm, imidazole protons at δ 7.0–8.5 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>98% recommended for biological assays).
  • Mass Spectrometry (MS) : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H]+^+ at m/z 306.12 for C14_{14}H16_{16}N3_3O3_3) .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products like N-alkylated imidazole derivatives?

By-products often arise from competing alkylation at the imidazole nitrogen. Strategies include:

  • Controlled pH : Maintaining mildly acidic conditions (pH 5–6) suppresses imidazole deprotonation, reducing alkylation .
  • Protecting groups : Temporarily protecting the imidazole nitrogen with a tert-butoxycarbonyl (Boc) group during coupling .
  • Catalyst screening : Transition-metal catalysts (e.g., Pd/C) may enhance regioselectivity in carboxamide formation .

Q. What methodologies resolve contradictions in reported biological activity across assays?

Discrepancies may stem from assay variability or impurities. Solutions include:

  • Orthogonal assays : Validate antimicrobial activity using both broth microdilution (MIC) and disk diffusion methods .
  • Dose-response curves : Establish EC50_{50} values to compare potency across studies.
  • Impurity profiling : Use LC-MS to identify and quantify degradation products (e.g., hydrolyzed carboxamide) .

Q. How can computational models predict metabolic pathways or off-target interactions?

  • Molecular docking : Predict binding affinity to cytochrome P450 enzymes (e.g., CYP3A4) using AutoDock Vina .
  • Quantitative Structure-Activity Relationship (QSAR) : Correlate substituent effects (e.g., methoxy vs. nitro groups) with metabolic stability .
  • ADMET prediction tools : SwissADME or ADMETLab estimate bioavailability and toxicity risks .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(3,4-dimethoxyphenyl)methyl]-1H-imidazole-1-carboxamide
Reactant of Route 2
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N-[(3,4-dimethoxyphenyl)methyl]-1H-imidazole-1-carboxamide

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